Product packaging for Hydroxy Ziprasidone(Cat. No.:)

Hydroxy Ziprasidone

Cat. No.: B105963
M. Wt: 428.9 g/mol
InChI Key: IYNREZQRIITXHB-UHFFFAOYSA-N
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Description

Contextualization within Atypical Antipsychotic Drug Metabolism Research

Atypical antipsychotics represent a class of drugs used to manage the symptoms of schizophrenia and bipolar disorder. chemicalbook.in Unlike their predecessors, the typical antipsychotics, these newer agents generally have a more favorable side effect profile, particularly concerning extrapyramidal symptoms. derangedphysiology.com However, their metabolism is often complex, involving multiple enzymatic systems and producing a variety of metabolites. mdpi.com

The metabolism of these drugs can vary significantly among individuals due to genetic factors, co-administered medications, and other physiological variables. openaccessjournals.com This variability can impact the drug's effectiveness and the patient's tolerability. Research into the metabolism of atypical antipsychotics, therefore, aims to elucidate these pathways to enable more personalized and effective treatment strategies. cfpie.com

Significance of Metabolite Investigations in Psychopharmacology and Drug Development

The investigation of drug metabolites is a cornerstone of modern drug development and psychopharmacology. allucent.com Metabolites are not always inert byproducts; they can be pharmacologically active, sometimes even more so than the parent drug. wuxiapptec.commetwarebio.com In some instances, a metabolite may contribute significantly to the therapeutic effect or, conversely, be responsible for adverse reactions. tandfonline.comhepatochem.com

Understanding the pharmacokinetic and pharmacodynamic properties of metabolites is crucial for several reasons:

Identifying Potential Drug-Drug Interactions: Metabolites can compete with other drugs for metabolic enzymes, leading to altered drug levels and potential toxicity. metwarebio.com

Optimizing Dosing Regimens: Knowledge of metabolite profiles can help in tailoring dosages to individual patient needs, thereby maximizing efficacy and minimizing side effects. cfpie.com

Guiding Drug Design: Early identification of active or toxic metabolites can inform the design of new drug candidates with improved metabolic stability and safety profiles. wuxiapptec.com

The study of metabolites has become so integral that regulatory bodies like the FDA have issued guidance on the safety testing of drug metabolites. hepatochem.com

Overview of Ziprasidone (B1663615) Metabolism and the Role of Hydroxylated Species

Ziprasidone undergoes extensive metabolism in the liver, with less than 5% of the drug excreted unchanged. drugbank.comnih.gov The metabolism of ziprasidone is primarily carried out by two main pathways:

Reductive Pathway: This is the predominant route, catalyzed by the enzyme aldehyde oxidase. nih.govwikipedia.org

Oxidative Pathways: These are less prominent and are primarily mediated by the cytochrome P450 enzyme, specifically CYP3A4. drugbank.comwikipedia.orgfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClN4O2S B105963 Hydroxy Ziprasidone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNREZQRIITXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Biotransformation Pathways Yielding Hydroxy Ziprasidone

Enzymatic Systems Involved in Ziprasidone (B1663615) Hydroxylation

In vitro studies have established that less than one-third of ziprasidone's metabolic clearance is mediated by CYP-catalyzed oxidation. psychopharmacologyinstitute.comfda.gov

CYP3A4 : This isoform is consistently identified as the principal enzyme responsible for the oxidative metabolism of ziprasidone. nih.govjpn.canih.govtandfonline.com In vitro experiments have demonstrated that CYP3A4 is responsible for two distinct oxidative pathways, leading to the formation of major metabolites like ziprasidone sulfoxide (B87167). nih.govfrontiersin.orgfrontiersin.org Studies using mass spectroscopy have identified three CYP-mediated metabolites in vitro: ziprasidone sulphoxide, ziprasidone sulphone, and oxindole (B195798) acetic acid. nih.govrsc.orgnih.gov Research with isoform-selective inhibitors and recombinant enzymes has confirmed that CYP3A4 is predominantly responsible for the formation of these ziprasidone metabolites. nih.govnih.gov

CYP1A2 : The role of CYP1A2 in ziprasidone metabolism is considered minor. psychiatrienet.nl Several in vitro studies utilizing human liver microsomes, specific chemical inhibitors, and recombinant enzymes found no evidence to support a significant role for CYP1A2 in the metabolism of ziprasidone. nih.govnih.gov However, other sources suggest it may contribute to a much lesser extent. psychopharmacologyinstitute.comfda.gov

Other CYP Isoforms : Studies have found no evidence that ziprasidone is a substrate for other major CYP isoforms, including CYP2C9, CYP2C19, and CYP2D6. nih.govnih.govnih.gov

Aldehyde Oxidase (AO) : Aldehyde oxidase is the primary enzyme involved in ziprasidone metabolism, accounting for approximately two-thirds of its clearance. researchgate.netnih.govresearchgate.net However, this enzyme catalyzes a reductive pathway, not an oxidative one. nih.govdrugbank.comtaylorandfrancis.com The reaction involves the reductive cleavage of the N-S bond within the benzisothiazole ring to produce an intermediate, dihydroziprasidone. pharmgkb.orgxenotech.com This pathway competes with the CYP3A4-mediated oxidative routes. nih.gov There are no known clinically relevant inhibitors or inducers of aldehyde oxidase. psychopharmacologyinstitute.comnih.gov

Glutathione (B108866) (GSH) and Thiol Methyltransferase : In addition to enzymatic reduction by aldehyde oxidase, ziprasidone can undergo chemical reduction by glutathione to yield dihydroziprasidone. psychopharmacologyinstitute.compharmgkb.org This intermediate is subsequently methylated by the enzyme thiol methyltransferase to form S-methyldihydroziprasidone, a major metabolite excreted mainly in the feces. researchgate.netpharmgkb.org

Cytochrome P450 Isoform Contributions (e.g., CYP3A4, CYP1A2)

In Vitro Elucidation of Hydroxylation Processes

The mechanisms of ziprasidone's oxidative metabolism have been extensively studied using various in vitro systems, which have been crucial in identifying the specific enzymes and kinetics involved.

Human Liver Microsomes (HLM) : In vitro studies using HLM have been fundamental in characterizing ziprasidone's metabolic profile. nih.govfda.gov These experiments successfully identified the same primary oxidative metabolites—ziprasidone sulphoxide, ziprasidone sulphone, and oxindole acetic acid—that are observed in vivo. researchgate.netnih.gov Furthermore, correlation studies using a panel of eight individual human liver microsomes found that the rate of formation of ziprasidone sulphoxide correlated significantly (r = 0.83) with testosterone (B1683101) 6-β-hydroxylation activity, a well-established marker for CYP3A4 activity. nih.gov The use of ketoconazole, a selective CYP3A4 inhibitor, resulted in a marked inhibition of the formation of these major metabolites in HLM incubations. nih.gov

Recombinant Enzymes : To definitively identify the responsible CYP isoform, studies have employed recombinant human CYP enzymes expressed in various systems. nih.govnih.gov These experiments provided conclusive evidence that CYP3A4 is the key enzyme in ziprasidone's oxidative metabolism.

Recombinant EnzymeMetabolite FormationFinding
CYP3A4 Catalyzed the formation of ziprasidone sulphoxide and ziprasidone sulphone. nih.govConfirmed as the primary enzyme responsible for oxidative metabolism. nih.govnih.gov
CYP1A2 No oxidative metabolites detected. nih.govNot a significant contributor to oxidative metabolism. nih.govnih.gov
CYP2C9 No oxidative metabolites detected. nih.govNot involved in the metabolism of ziprasidone. nih.govnih.gov
CYP2C19 No oxidative metabolites detected. nih.govNot involved in the metabolism of ziprasidone. nih.govnih.gov
CYP2D6 No oxidative metabolites detected. nih.govNot a substrate for this isoform. nih.govnih.gov

This table summarizes findings from in vitro studies using recombinant human cytochrome P450 enzymes to determine their specific roles in the metabolism of ziprasidone.

The kinetics of the formation of ziprasidone's primary oxidative metabolites have been characterized, providing insight into the efficiency of the enzymatic process. Kinetic analysis of the combined formation of ziprasidone sulphoxide and sulphone in human liver microsomes yielded a monophasic Lineweaver-Burk plot, which suggests that a single enzyme is primarily responsible for this metabolic step. nih.gov

Kinetic ParameterValueDescription
Apparent Km 235 μM nih.govnih.govThe substrate concentration at which the reaction rate is half of Vmax.
Apparent Vmax 1.14 nmol/mg protein/min nih.govnih.govThe maximum rate of the reaction.
Intrinsic Clearance (Vmax/Km) 0.0048 mL/mg protein/min nih.govA measure of the enzyme's catalytic efficiency at low substrate concentrations.

This table presents the kinetic parameters for the formation of ziprasidone sulphoxide (measured as the sum of sulphoxide and sulphone) in human liver microsomes.

Studies with Human Liver Microsomes and Recombinant Enzymes

In Vivo Characterization of Hydroxy Ziprasidone Formation in Biological Systems

In vivo studies in humans have confirmed the metabolic pathways identified through in vitro research. Following oral administration of ziprasidone, the major circulating metabolites found in plasma were ziprasidone sulphoxide and ziprasidone sulphone. nih.govpsychopharmacologyinstitute.com These findings align perfectly with the metabolites produced during in vitro incubations with human liver microsomes. nih.gov Unchanged ziprasidone constitutes about 44% of the total drug-related material in serum, with the remainder being various metabolites. psychopharmacologyinstitute.com

Interestingly, in vivo drug interaction studies have produced somewhat conflicting results regarding the significance of the CYP3A4 pathway. One study found that co-administration of ziprasidone with cimetidine, a moderate CYP3A4 inhibitor, did not result in a clinically significant alteration of ziprasidone pharmacokinetics. nih.govdoi.org This suggests that the robust reductive pathway mediated by aldehyde oxidase can compensate for the inhibition of the oxidative pathway. nih.gov Conversely, a separate study reported that ketoconazole, a potent CYP3A4 inhibitor, caused a significant increase in the serum levels of ziprasidone, confirming the involvement of this enzyme in vivo. jpn.ca

Information Regarding the Chemical Compound "this compound" Is Not Available in Current Scientific Literature

Following a comprehensive review of scientific and medical literature, there is no available information on a metabolite of Ziprasidone identified as "this compound." Extensive research on the biotransformation of Ziprasidone has been conducted, and while numerous metabolites have been identified, a hydroxylated form of the parent compound is not described among them.

The primary metabolic pathways of Ziprasidone have been well-characterized and include:

S-methylation and reduction: This pathway leads to the formation of S-methyl-dihydroziprasidone.

Oxidation: This results in the formation of ziprasidone sulfoxide and ziprasidone sulfone.

N-dealkylation: This process yields metabolites such as benzisothiazole piperazine (B1678402) (BITP) sulfoxide and BITP sulfone.

Detailed studies have identified and quantified the major circulating metabolites in various biological matrices, none of which include "this compound."

Due to the absence of any scientific data regarding "this compound," it is not possible to provide an article on its metabolic biotransformation, identification in plasma, urine, and feces, or its quantitative assessment as a circulating metabolite as requested. The available scientific evidence does not support the existence of this compound as a metabolite of Ziprasidone.

Analytical and Bioanalytical Methodologies for Hydroxy Ziprasidone

Advanced Chromatographic Techniques for Separation and Detection

Chromatographic methods are the cornerstone for the separation and quantification of Hydroxy Ziprasidone (B1663615) from its parent compound and other related substances. The choice of technique is often dictated by the required sensitivity, resolution, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Ziprasidone and its impurities, including Hydroxy Ziprasidone. google.com Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing C8 or C18 stationary phases. scispace.comresearchgate.netnih.gov Detection is frequently achieved using Ultraviolet (UV) spectrophotometry, with detection wavelengths typically set between 219 nm and 254 nm to monitor the effluent from the column. researchgate.netnih.govglobalresearchonline.net

Method development often focuses on optimizing the mobile phase composition to achieve adequate separation. A common mobile phase consists of a mixture of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol. globalresearchonline.netiajps.com For instance, one validated method for Ziprasidone in human plasma uses a C18 column with a mobile phase of phosphate buffer (pH 2.5) and acetonitrile in a 60:40 v/v ratio, with UV detection at 230 nm. scispace.comijpsr.com Another approach utilizes a C8 column with a mobile phase of acetonitrile, water, and tetramethylethylenediamine (50:49.6:0.4, v/v/vol) and UV detection at 254 nm. researchgate.netnih.gov These methods are capable of separating this compound from the parent drug and other impurities, allowing for its determination in bulk drug substances and pharmaceutical formulations. google.com

ParameterMethod 1Method 2Method 3
Column ODS C18 (250 x 4.6 mm, 5 µm) scispace.comnih.govSilica C8 (10 x 4.0 mm ID) researchgate.netnih.govYMC C18 (150x4.6mm, 3µm) globalresearchonline.net
Mobile Phase Phosphate buffer: Acetonitrile (60:40, v/v), pH 2.5 scispace.comAcetonitrile:Water:Tetramethylethylendiamine (50:49.6:0.4, v/v/vol) nih.govPhosphate buffer (pH 3): Methanol (60:40, v/v) globalresearchonline.net
Flow Rate 1.0 mL/min iajps.comNot Specified1.0 mL/min globalresearchonline.net
Detection UV at 230 nm scispace.comijpsr.comUV at 254 nm researchgate.netnih.govUV at 219 nm globalresearchonline.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of Ziprasidone and its related compounds, including this compound. nih.govddtjournal.net By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve higher resolution, greater sensitivity, and much shorter analysis times. ddtjournal.net This increased throughput is highly beneficial in quality control and stability testing environments. nih.gov

A rapid, stability-indicating UPLC method for Ziprasidone analysis was developed using an Acquity UPLC BEH phenyl 1.7-µm column. nih.govptfarm.pl This method employed a simple mobile phase of acetonitrile and water (adjusted to pH 2.0 with ortho-phosphoric acid) under gradient elution, completing the separation within 5 minutes. nih.govptfarm.pl Another UPLC method utilized a Supelco C18, 2.7 µm column with a mobile phase of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.7), achieving a run time of just 3 minutes with UV detection at 318 nm. ddtjournal.net The transition from HPLC to UPLC can reduce analysis times by over 50% and decrease mobile phase consumption by more than 90%, offering substantial cost and efficiency savings.

ParameterMethod 1Method 2
Column Acquity UPLC BEH phenyl (1.7 µm) nih.govptfarm.plSupelco C18 (100 x 2.1 mm, 2.7 µm) ddtjournal.net
Mobile Phase Acetonitrile and water (pH 2.0) nih.govptfarm.plAcetonitrile and 10 mM ammonium acetate (pH 6.7) ddtjournal.net
Elution Mode Gradient ptfarm.plIsocratic ddtjournal.net
Flow Rate 0.5 mL/min ptfarm.pl0.35 mL/min ddtjournal.net
Run Time 5 minutes nih.govptfarm.pl3 minutes ddtjournal.net
Detection UV at 209 nm ptfarm.plUV at 318 nm ddtjournal.net

For the highly sensitive and selective quantification of this compound in biological matrices such as plasma and brain tissue, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the specific detection and structural elucidation power of tandem mass spectrometry. nih.gov

LC-MS/MS methods have been developed for the simultaneous determination of Ziprasidone and other antipsychotics. nih.govnih.govlcms.cz These assays typically involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, followed by analysis. nih.govwaters.com Chromatographic separation is often performed on a C18 or C8 column with a mobile phase consisting of acetonitrile and an ammonium formate (B1220265) buffer. nih.govnih.gov Detection is achieved in the positive ion mode using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.govnih.gov For Ziprasidone, a common transition is m/z 413 → 194. researchgate.netnih.gov While the specific transition for this compound is less commonly reported, its deuterated internal standard, this compound-d8, has a documented MRM transition of m/z 457 → 194. vulcanchem.com

ParameterMethod for Ziprasidone in Rat Brain nih.govMethod for Ziprasidone in Rat Plasma nih.gov
Column Waters Atlantis dC-18 (30 x 2.1 mm, 3 µm)Waters Atlantis dC-18 (30 x 2.1 mm, 3 µm)
Mobile Phase Acetonitrile / 5 mM ammonium formate (pH 6.1)Acetonitrile / 5 mM ammonium formate (pH 6.1)
Elution Mode GradientGradient
Ionization Electrospray (Positive Mode)Electrospray (Positive Mode)
Detection Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition (Ziprasidone) m/z 413 → 194m/z 413 → 194

Ultra-Performance Liquid Chromatography (UPLC)

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are vital for the structural confirmation and identification of this compound. Mass spectrometry, in particular, provides key information regarding the compound's molecular weight and fragmentation pattern.

This compound has a chemical formula of C21H21ClN4O2S and a molecular weight of approximately 428.94 g/mol . medchemexpress.compharmaffiliates.com In mass spectrometry analysis using positive electrospray ionization, it would be expected to form a protonated molecule [M+H]+ at an m/z value of approximately 429.9. This precursor ion can then be fragmented in a tandem mass spectrometer to produce characteristic product ions, which are used for quantification in MRM mode. For example, studies on the deuterated analog, this compound-d8, show a transition from the precursor ion m/z 457 to a quantifier product ion at m/z 194. vulcanchem.com

While specific Fourier-transform infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectra for this compound are not widely published in the surveyed literature, FTIR has been used to study the parent compound, Ziprasidone HCl, to confirm its identity and assess its stability in the presence of pharmaceutical excipients. researchgate.net Similar spectroscopic methods would be applicable to the characterization of pure this compound reference material. UV spectrophotometry shows that Ziprasidone exhibits maximum absorbance (λmax) at around 315 nm in various buffers, a property that is exploited for its detection in HPLC analysis. rjptonline.org

Method Validation Protocols for Robustness, Accuracy, and Sensitivity in Biological Matrices

The validation of analytical methods for this compound, particularly in biological matrices, is conducted in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). scispace.comiajps.com Validation ensures that the method is reliable, reproducible, and suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, sensitivity, and robustness. scispace.comptfarm.pl

Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components, such as the parent drug, other metabolites, or endogenous substances in the plasma, is confirmed. scispace.com

Linearity: A calibration curve is generated by analyzing samples at several concentration levels. The method is considered linear if it produces results that are directly proportional to the concentration of the analyte, with a correlation coefficient (r²) typically greater than 0.99. globalresearchonline.netddtjournal.net

Accuracy: Determined by recovery studies, often using the standard addition method where known amounts of the analyte are spiked into blank matrix samples. The percentage recovery should be within acceptable limits, often >98%. iajps.com

Precision: Assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (%RSD), which should generally be less than 2% for drug substance analysis and within 15% for bioanalysis (20% at the LLOQ). iajps.comnih.gov

Sensitivity: The lower limit of detection (LOD) and the lower limit of quantification (LOQ) are established. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. ptfarm.pl For bioanalytical LC-MS/MS methods, LOQs in the low ng/mL or even sub-ng/mL range are achievable. nih.govnih.gov

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature) is evaluated to ensure its reliability during routine use. ddtjournal.net

Development and Utilization of this compound as a Reference Standard in Bioanalysis

This compound is available from various commercial suppliers as a certified reference standard. medchemexpress.compharmaffiliates.comsynzeal.com These standards are of high purity and come with a certificate of analysis detailing their identity and quality, making them essential for a variety of analytical applications.

The primary uses of a this compound reference standard include:

Identification: Confirming the identity of peaks in chromatograms during impurity profiling of Ziprasidone.

Quantification: Serving as the external standard for creating calibration curves to quantify the amount of this compound in a sample. synzeal.com

Method Validation: Used in accuracy, precision, and linearity experiments to validate an analytical method. synzeal.com

Furthermore, isotopically labeled versions, such as this compound-d8, are synthesized and used as internal standards in quantitative bioanalysis by LC-MS/MS. vulcanchem.comjournaljpri.com An ideal internal standard co-elutes with the analyte and compensates for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification. vulcanchem.com The use of a stable isotope-labeled standard is considered the gold standard in quantitative mass spectrometry.

Pharmacological and Toxicological Investigations of Hydroxy Ziprasidone

Exploration of Potential Receptor Binding Profiles and Neurotransmitter Modulation

While specific research on the receptor binding profile of hydroxy ziprasidone (B1663615) is limited, understanding the profile of the parent compound, ziprasidone, provides a foundational context. Ziprasidone exhibits a high affinity for a range of receptors, which is central to its therapeutic action and side-effect profile. medcentral.comhres.ca

Ziprasidone is a potent antagonist at the following receptors:

  • Dopamine (B1211576) D2 and D3 receptors medcentral.comhres.ca
  • Serotonin (B10506) 5-HT2A, 5-HT2C, and 5-HT1D receptors medcentral.comhres.ca
  • It also acts as an agonist at the 5-HT1A receptor. medcentral.comhres.ca Furthermore, ziprasidone demonstrates moderate affinity for histamine (B1213489) H1 and alpha-1 adrenergic receptors, which may contribute to side effects like drowsiness and orthostatic hypotension, respectively. hres.camentalhealthjournal.orgpsychopharmacologyinstitute.com The drug also inhibits the reuptake of serotonin and norepinephrine. psychopharmacologyinstitute.comresearchgate.net

    In Vitro Pharmacodynamic Assessment in Cellular and Subcellular Models

    Detailed in vitro pharmacodynamic assessments specifically for hydroxy ziprasidone are not extensively documented in publicly available literature. However, studies on the parent compound, ziprasidone, in various cellular and subcellular models offer insights into its mechanisms of action.

    Research on ziprasidone has demonstrated its effects on receptor signaling pathways and ion channel function. For instance, its antagonist activity at D2 and 5-HT2A receptors is a key element of its antipsychotic effect. mentalhealthjournal.orgnih.gov In vitro studies using human liver microsomes have shown that ziprasidone has minimal inhibitory effects on major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), suggesting a low potential for metabolic drug-drug interactions. drugs.com

    A study utilizing the nematode Caenorhabditis elegans as a model organism investigated the metabolic effects of ziprasidone. The study found that ziprasidone treatment led to a reduction in fat stores in the worms, an effect that was dependent on the DAF-16 and CREB transcription factors. plos.org This suggests a direct interaction with neuroendocrine pathways controlling fat storage. plos.org While this study focused on the parent drug, future in vitro assessments of this compound could explore its activity in similar models to determine its own contribution to the metabolic profile of ziprasidone.

    Toxicological Evaluation and Safety Profiling of this compound as a Metabolite

    The toxicological profile of this compound as a distinct metabolite is not well-defined in the available literature. Regulatory agencies like the European Medicines Agency (EMEA) establish a Threshold of Toxicological Concern (TTC) for impurities in pharmaceutical products. jocpr.com For ziprasidone hydrochloride, the TTC for a genotoxic impurity is 1.5 µg/day. jocpr.com This necessitates the development of sensitive analytical methods to quantify any potentially genotoxic impurities, including metabolites like this compound, to ensure they remain below this safety threshold. jocpr.com

    The safety profile of the parent drug, ziprasidone, has been extensively studied. Common side effects include drowsiness, headache, and nausea. nih.gov A significant concern with ziprasidone is its potential to prolong the QTc interval, which can increase the risk of cardiac arrhythmias. drugs.comdrugs.com Other serious, though less common, adverse effects associated with atypical antipsychotics include metabolic changes, neuroleptic malignant syndrome, and an increased risk of mortality in elderly patients with dementia-related psychosis. nih.govwikipedia.org The contribution of this compound to these toxicological outcomes is an area that warrants further investigation.

    Contributions to Understanding Parent Compound's Therapeutic and Adverse Effects

    Influence on Cardiovascular Parameters (e.g., QTc Interval)

    A notable characteristic of ziprasidone is its effect on the QTc interval, a measure of the time it takes for the heart's ventricles to repolarize after a contraction. medcentral.comdrugs.com Prolongation of the QTc interval is a known risk factor for potentially fatal cardiac arrhythmias. researchgate.netpsychiatryonline.org

    Clinical studies have consistently shown that ziprasidone prolongs the QTc interval to a greater extent than several other atypical antipsychotics, though less so than thioridazine. medcentral.comhres.cadrugs.compsychiatryonline.org In placebo-controlled trials, oral ziprasidone increased the QTc interval by approximately 10 milliseconds at the highest recommended daily dose. drugs.comdrugs.com

    Modulation of Central Nervous System Activity

    The primary therapeutic effects of ziprasidone are mediated through its modulation of central nervous system (CNS) activity, primarily via its antagonism of dopamine D2 and serotonin 5-HT2A receptors. mentalhealthjournal.orgnih.gov This dual antagonism is a hallmark of atypical antipsychotics and is believed to be responsible for their efficacy in treating both the positive and negative symptoms of schizophrenia. researchgate.net

    Assessment of Metabolic Impact

    Atypical antipsychotics as a class have been associated with metabolic side effects, including weight gain, hyperglycemia, and dyslipidemia. medcentral.comdrugs.com However, ziprasidone is generally considered to have a lower risk of these metabolic disturbances compared to some other agents in its class. medcentral.comwikipedia.orgdrugbank.com

    Studies have shown that ziprasidone is associated with minimal or no weight gain. medcentral.comnih.gov In fact, one study suggested that switching to ziprasidone from other antipsychotics could lead to a reduction in metabolic syndrome risk factors. nih.gov Research in C. elegans has indicated that ziprasidone can reduce fat stores, suggesting a potential mechanism for its favorable metabolic profile. plos.org

    Clinical Pharmacokinetic and Pharmacodynamic Relevance of Hydroxy Ziprasidone

    Impact on Overall Systemic Exposure and Clearance of Ziprasidone (B1663615)

    The metabolism of ziprasidone is complex, involving both oxidation and reduction pathways. researchgate.net The formation of hydroxy ziprasidone is a component of the oxidative metabolism primarily catalyzed by CYP3A4. frontiersin.orgjpn.ca While aldehyde oxidase is responsible for the major metabolic route, CYP3A4-mediated oxidation, which produces metabolites like ziprasidone sulfoxide (B87167), accounts for approximately one-third of ziprasidone's clearance. frontiersin.orgresearchgate.netfrontiersin.org

    The clearance of ziprasidone is primarily hepatic, with a mean apparent systemic clearance of 7.5 mL/min/kg. fda.govdrugbank.com The extensive metabolism means that only a small fraction of the parent drug is excreted in the urine (<1%) and feces (<4%). fda.govmedsafe.govt.nz The formation of this compound and other metabolites is crucial for the elimination of the drug from the body. Any alteration in the rate of hydroxylation can, therefore, influence the systemic exposure (Area Under the Curve, AUC) and clearance of the parent drug, ziprasidone.

    Consideration in Therapeutic Drug Monitoring Strategies and Biomarker Development

    Therapeutic drug monitoring (TDM) is a valuable tool for optimizing antipsychotic therapy by maintaining plasma concentrations within a therapeutic window, thereby enhancing efficacy and minimizing adverse effects. mdpi.comresearchgate.net For ziprasidone, TDM can be particularly useful for individualizing dosage and monitoring medication adherence. nih.gov

    Interindividual Variability in Hydroxylation and its Clinical Implications

    Significant interindividual variability in the plasma concentrations of ziprasidone has been observed in clinical practice. nih.gov This variability can be attributed to several factors, including genetics and physiological conditions that affect drug metabolism.

    In contrast to CYP3A4, there is no evidence of genetic polymorphism in aldehyde oxidase that would have functional consequences for ziprasidone metabolism. researchgate.net

    As ziprasidone is extensively metabolized in the liver, hepatic impairment can significantly impact its pharmacokinetics. fda.gov In individuals with liver cirrhosis (Childs-Pugh Class A and B), the systemic exposure (AUC) to ziprasidone has been shown to increase by 13% and 34%, respectively, compared to individuals with normal hepatic function. fda.govdrugs.com This increase in exposure is likely due to reduced metabolic capacity, including the hydroxylation pathway. Consequently, in patients with hepatic insufficiency, lower doses of ziprasidone should be considered to avoid potential toxicity. hpra.iehres.ca

    Dosage adjustments for ziprasidone are generally not required for patients with renal impairment, as less than 1% of the drug is excreted unchanged by the kidneys. medcentral.com

    Genetic Polymorphisms of Metabolizing Enzymes and their Impact

    Role in Pharmacokinetic Drug-Drug Interactions

    The metabolism of ziprasidone through the CYP3A4 pathway makes it susceptible to drug-drug interactions with medications that inhibit or induce this enzyme. frontiersin.orgfrontiersin.org

    CYP3A4 Inhibitors: Co-administration of ziprasidone with potent inhibitors of CYP3A4 can lead to a significant increase in ziprasidone plasma concentrations. For example, ketoconazole, a strong CYP3A4 inhibitor, has been shown to increase the exposure to ziprasidone by approximately 35-40%. jpn.camedsafe.govt.nz Other potent inhibitors include certain macrolide antibiotics (e.g., erythromycin), some antifungal drugs, and protease inhibitors. psychiatrist.com The concurrent use of strong CYP3A4 inhibitors may necessitate a reduction in the ziprasidone dosage to prevent potential adverse effects.

    CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers can decrease the plasma concentration of ziprasidone, potentially reducing its therapeutic effect. Carbamazepine, a known CYP3A4 inducer, can significantly lower ziprasidone levels. frontiersin.orgpsychiatrist.com Other inducers include barbiturates, phenytoin, and rifampin. psychiatrist.com When a patient is taking a CYP3A4 inducer, an increased dose of ziprasidone may be required to maintain therapeutic efficacy.

    Interactive Data Table: CYP3A4 Interacting Drugs

    Interacting Drug Interaction Type Effect on Ziprasidone Metabolism
    Ketoconazole CYP3A4 Inhibitor Increases ziprasidone concentration jpn.camedsafe.govt.nz
    Erythromycin CYP3A4 Inhibitor Increases ziprasidone concentration psychiatrist.com
    Carbamazepine CYP3A4 Inducer Decreases ziprasidone concentration frontiersin.orgpsychiatrist.com
    Phenytoin CYP3A4 Inducer Decreases ziprasidone concentration psychiatrist.com

    Potential for this compound to Modulate the Metabolism of Other Co-administered Drugs

    The primary activity of Geodon is attributed to the parent drug, ziprasidone. psychopharmacologyinstitute.comfda.gov Ziprasidone is extensively metabolized in the liver, with less than 5% excreted unchanged. psychopharmacologyinstitute.comdrugbank.com The main metabolic pathways involve reduction via aldehyde oxidase (approximately two-thirds of clearance) and, to a lesser extent, oxidation by Cytochrome P450 enzymes (approximately one-third of clearance), primarily CYP3A4. psychopharmacologyinstitute.comfda.govmedcentral.com Major circulating metabolites include ziprasidone sulfoxide, ziprasidone sulfone, and S-methyldihydroziprasidone. psychopharmacologyinstitute.comfda.gov

    In Vitro Research Findings

    In vitro studies using human liver microsomes have been conducted to evaluate the inhibitory effects of ziprasidone and its metabolites on various CYP450 enzymes. These studies are fundamental in predicting the likelihood of drug-drug interactions.

    Research indicates that ziprasidone has a low potential to inhibit the major drug-metabolizing enzymes CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.govfda.gov The inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) from these studies were found to be significantly higher than the free plasma concentrations of ziprasidone observed at clinically effective doses. nih.govnih.gov For instance, the free serum concentration of ziprasidone is estimated to be at least 1500 times lower than its in vitro Ki for the inhibition of CYP2D6 and CYP3A4. nih.govnih.govnih.gov This large gap suggests that ziprasidone is unlikely to interfere with the metabolism of other drugs cleared by these enzymes. nih.govnih.gov

    While data on this compound is lacking, one study investigated the drug-drug interaction potential of other ziprasidone metabolites. This research found that ziprasidone sulfone demonstrated an inhibitory effect on CYP1A2, with an IC50 value of 17.14 µM. researchgate.net

    The table below summarizes the in vitro inhibitory potential of ziprasidone and its metabolite on key CYP450 enzymes.

    CompoundEnzymeParameterValue (µM)
    Ziprasidone CYP2D6Ki11 nih.govnih.gov
    CYP3A4Ki>64 nih.gov
    CYP1A2IC50>100 nih.gov
    CYP2C9IC50>100 nih.gov
    CYP2C19IC50>100 nih.gov
    Ziprasidone Sulfone CYP1A2IC5017.14 researchgate.net

    In Vivo Research Findings

    Clinical studies in humans have supported the low potential for ziprasidone to cause pharmacokinetic interactions.

    Dextromethorphan: A study in healthy volunteers showed that ziprasidone did not affect the metabolism of dextromethorphan, a known substrate of CYP2D6. fda.govdrugs.com

    Oral Contraceptives: Ziprasidone did not alter the pharmacokinetics of ethinyl estradiol (B170435) and levonorgestrel, which are metabolized by CYP3A4. fda.gov

    Lithium and Valproate: Co-administration of ziprasidone did not impact the steady-state levels or clearance of lithium or valproate, indicating a lack of interaction through common metabolic pathways. medcentral.comfda.govdrugs.com

    Population pharmacokinetic analyses from clinical trials with schizophrenia patients also found no evidence of significant interactions with co-administered drugs like benztropine, propranolol, or lorazepam. fda.gov

    Advanced Research Perspectives on Hydroxy Ziprasidone

    Computational Chemistry and Molecular Modeling Studies of Hydroxylation Processes

    Computational chemistry provides powerful tools for investigating the metabolic pathways of drugs like ziprasidone (B1663615) at a molecular level. Molecular modeling techniques, such as Density Functional Theory (DFT) and Austin Model 1 (AM1), are employed to predict how and where a molecule might be metabolized. gre.ac.uk These methods can calculate the energies required for different chemical reactions to occur, helping to identify the most likely sites of metabolism on a drug molecule. gre.ac.uk

    For ziprasidone, computational studies can model its interaction with metabolic enzymes, particularly the Cytochrome P450 (CYP) family, which are crucial for drug metabolism. nih.govfrontiersin.org By simulating the docking of ziprasidone into the active site of enzymes like CYP3A4, researchers can predict the likelihood and nature of oxidative metabolism, including hydroxylation, which is the process that forms hydroxy ziprasidone. frontiersin.orgfda.gov These models can also help rationalize the fragmentation patterns observed in mass spectrometry analysis of ziprasidone and its metabolites. gre.ac.uk

    Key Computational Parameters for this compound:

    Computational ParameterValue
    Topological Polar Surface Area (TPSA)68.7 Ų
    LogP3.2999
    Hydrogen Bond Acceptors6
    Hydrogen Bond Donors2
    Rotatable Bonds4

    Data from computational chemistry analysis of this compound. chemscene.com

    Metabolomics and Systems Biology Approaches to Uncover Broader Metabolic Impact

    Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. europa.eu This approach, often coupled with systems biology, allows researchers to gain a holistic view of the metabolic changes that occur in response to a drug. nih.govspringernature.com For antipsychotics like ziprasidone, metabolomics can help identify not just the primary metabolites like this compound, but also the broader downstream effects on metabolic pathways. europa.euoup.com

    Studies have utilized techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to analyze biofluids (such as plasma and urine) from patients treated with antipsychotics. nih.govnih.gov These studies have revealed that antipsychotic treatment can lead to significant alterations in various metabolic pathways, including those involved in glucose regulation, lipid metabolism, and amino acid metabolism. nih.govoup.com

    A systems biology approach integrates this metabolomic data with genomic, transcriptomic, and proteomic information to build comprehensive models of how drugs like ziprasidone affect the body's metabolic network. springernature.comfrontiersin.org This can help to understand the mechanisms behind some of the metabolic side effects associated with antipsychotic medications and to identify potential biomarkers for treatment response or adverse effects. europa.eunih.gov For instance, research has shown that ziprasidone has a more favorable metabolic profile compared to some other atypical antipsychotics, and metabolomics can help to elucidate the molecular reasons for this difference. oup.comspringernature.com

    Translational Research Gaps and Unanswered Questions

    Pharmacological Activity of Metabolites: While some major metabolites of ziprasidone, such as the sulfoxide (B87167) and sulfone derivatives, have been found to have low affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, the specific pharmacological activity of this compound is not yet fully characterized. nih.gov Further research is needed to determine if it contributes to the therapeutic effects or side effects of the parent drug.

    Individual Variability in Metabolism: The metabolism of ziprasidone can vary significantly between individuals due to genetic polymorphisms in metabolic enzymes like CYP3A4. frontiersin.org Understanding how these genetic differences affect the formation and clearance of this compound could help to personalize treatment and minimize adverse reactions. frontiersin.org

    Long-Term Metabolic Consequences: While ziprasidone is considered to have a lower risk of metabolic side effects compared to other antipsychotics, the long-term metabolic consequences of the drug and its metabolites are still being investigated. springernature.comcambridge.org More extensive, long-term studies are needed to fully understand the impact on glucose and lipid metabolism. nih.gov

    Role of Aldehyde Oxidase: A significant portion of ziprasidone metabolism is mediated by aldehyde oxidase. fda.govmdpi.com The clinical implications of this pathway and its interaction with other drugs are not fully understood. cambridge.org

    Further translational research is crucial to bridge the gap between preclinical findings and clinical practice, ultimately leading to safer and more effective use of ziprasidone. nih.gov

    Development of Novel Analytical Standards and Methodologies for Related Metabolites

    Accurate and sensitive analytical methods are essential for studying drug metabolites. For this compound and other related metabolites, the development of robust analytical standards and methodologies is an ongoing area of research.

    High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) or UV detection are the primary techniques used for the quantification of ziprasidone and its metabolites in biological samples. humanjournals.comfrontiersin.orgnih.govjapsonline.com Researchers are continuously working to improve these methods to achieve lower limits of detection, better separation of metabolites, and faster analysis times. nih.govglobalresearchonline.net

    The development of certified reference standards for this compound and other metabolites is critical for ensuring the accuracy and comparability of results across different laboratories. nih.gov These standards are used to calibrate analytical instruments and validate new methods. researchgate.net

    Recent advancements include the development of stability-indicating UPLC methods that can separate the drug from its degradation products and impurities, which is crucial for quality control of pharmaceutical formulations. nih.gov Additionally, methods for analyzing ziprasidone and its metabolites in various biological matrices, such as urine, are being refined to support toxicological and pharmacokinetic studies. japsonline.comjapsonline.com

    Q & A

    Basic Research Questions

    Q. What validated analytical methodologies are recommended for detecting and quantifying Hydroxy Ziprasidone as an impurity in pharmaceutical formulations?

    • Methodological Answer : this compound can be identified and quantified using high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS). The USP 35 guidelines outline specific impurity tests, including reference standards for this compound and related compounds. For precise identification, exact mass analysis (e.g., 428.1107 g/mol for this compound) via high-resolution MS is critical to distinguish it from structural analogs .

    Q. How do population pharmacokinetic (PPK) models account for this compound exposure variability in Ziprasidone-treated populations?

    • Methodological Answer : Non-linear mixed-effects modeling (e.g., Phoenix NLME) is used to analyze sparse PK data, incorporating covariates like age, weight, co-medications, and genetic factors (e.g., CYP3A4 polymorphisms). These models can simulate this compound exposure by estimating clearance (CL) and volume of distribution (V) for Ziprasidone, its parent compound .

    Q. What experimental designs are optimal for assessing this compound's in vitro pharmacological activity?

    • Methodological Answer : Preclinical models like Caenorhabditis elegans can evaluate behavioral and metabolic effects (e.g., lipid accumulation, movement). For receptor activity, competitive binding assays using 5-HT and dopamine receptors are employed, given Ziprasidone's known antagonism .

    Q. What biomarkers are validated for assessing this compound's cardiac safety in preclinical studies?

    • Methodological Answer : QTc interval prolongation is monitored via electrocardiography (ECG) in animal models and clinical trials. Studies show this compound's contribution to QTc effects correlates with Ziprasidone dosing, necessitating dose-dependent ECG monitoring .

    Advanced Research Questions

    Q. How do ethnic differences in Ziprasidone metabolism influence this compound formation and exposure?

    • Methodological Answer : Aldehyde oxidase and CYP3A4 polymorphisms contribute to inter-ethnic variability. Han Chinese populations exhibit slower Ziprasidone metabolism, leading to higher plasma concentrations and prolonged this compound exposure. Genotyping for CYP3A4 variants and population-specific PPK modeling are recommended .

    Q. How can researchers resolve contradictions in the serotoninergic effects of Ziprasidone and its metabolites like this compound?

    • Methodological Answer : Discrepancies between in vitro receptor binding (5-HT2A/D2 antagonism) and in vivo platelet serotonin (5-HT) studies require stratified analyses. For example, sex-specific and dose-adjusted subgroup analyses can clarify conflicting results, as seen in trials where Ziprasidone showed no significant 5-HT reuptake inhibition in schizophrenia patients .

    Q. What statistical methods address dose-response heterogeneity of this compound in diverse populations?

    • Methodological Answer : Mixed-effects models with covariates (e.g., age, co-medications) and bootstrapping validate PPK robustness. External validation using independent cohorts (e.g., 30-patient subsets) ensures generalizability. Sensitivity analyses control for confounders like study design or titration schedules .

    Q. How do co-administered drugs alter the metabolic conversion of Ziprasidone to this compound?

    • Methodological Answer : CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., carbamazepine) modulate Ziprasidone metabolism. Drug-drug interaction studies using human liver microsomes quantify this compound formation rates. Clinical PPK models integrate co-medication data to predict metabolite exposure .

    Contradictions and Limitations

    • Efficacy vs. Safety Trade-offs : While Ziprasidone (and by extension, this compound) shows fewer metabolic side effects (e.g., weight gain) compared to olanzapine, its QTc prolongation risk complicates dosing. Trials must balance efficacy (e.g., PANSS scores) with cardiac monitoring .
    • Ethnic PK Variability : Higher this compound exposure in Han Chinese populations suggests personalized dosing, yet genetic determinants of aldehyde oxidase remain unclear, limiting translational applicability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.